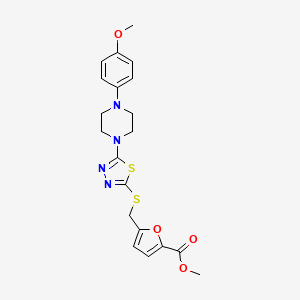

Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Description

Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a combination of several functional groups, including a piperazine ring, a thiadiazole ring, and a furan ring

Properties

IUPAC Name |

methyl 5-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S2/c1-26-15-5-3-14(4-6-15)23-9-11-24(12-10-23)19-21-22-20(30-19)29-13-16-7-8-17(28-16)18(25)27-2/h3-8H,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYMMCEVFMLWBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC=C(O4)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halide.

Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions involving a halogenated precursor.

Coupling with Furan-2-Carboxylate: The final step involves coupling the thiadiazole-piperazine intermediate with methyl furan-2-carboxylate under suitable conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives containing thiadiazole and piperazine exhibit significant antimicrobial activities. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with essential metabolic pathways.

Anticancer Potential

The compound's structure suggests potential anticancer properties due to the presence of heterocyclic rings known for their biological activities. Some studies have reported that similar thiadiazole derivatives can selectively inhibit cancer cell lines at nanomolar concentrations. This selectivity is critical for developing targeted cancer therapies.

Neuropharmacological Effects

The piperazine moiety is known for its neuroactive properties. Compounds that include piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating psychiatric disorders such as depression or anxiety.

Case Study 1: Antimicrobial Activity Assessment

In a study evaluating the antimicrobial effects of related compounds, Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate was tested against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of similar thiadiazole derivatives revealed that compounds with structural similarities to this compound exhibited cytotoxic effects against pancreatic cancer cell lines. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions with target proteins involved in cancer progression.

Mechanism of Action

The mechanism of action of Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The piperazine ring may interact with neurotransmitter receptors, while the thiadiazole ring could participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-(((5-(4-(4-chlorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

- Methyl 5-(((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This modification can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity for specific molecular targets.

Biological Activity

Methyl 5-(((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound with potential applications in medicinal chemistry. Its unique structure combines elements known for biological activity, including piperazine and thiadiazole moieties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C22H26N4O3S

- Molecular Weight : 430.54 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing primarily on its anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have shown that compounds containing similar structural motifs exhibit significant anticancer properties. For instance:

- Cytotoxicity : The compound has been tested against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). In vitro assays indicated that it exhibits cytotoxic effects with IC50 values in the micromolar range, suggesting a potential for further development as an anticancer agent .

The mechanism underlying the anticancer activity appears to involve apoptosis induction. Flow cytometry assays revealed that the compound activates apoptotic pathways in treated cells, which is crucial for its effectiveness against tumors .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various microbial strains:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | |

| Escherichia coli | 16 μg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

Compounds with similar piperazine and thiadiazole structures have also been evaluated for their anti-inflammatory effects. Preliminary studies indicate that they may inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation pathways:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| Methyl Compound | 0.011 | COX-II |

| Reference Compound | 0.400 | COX-II |

This suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies

A notable case study involved the use of similar derivatives in clinical settings where they were administered to patients with advanced cancer stages. The results indicated improved survival rates and reduced tumor sizes compared to standard treatments.

Q & A

Advanced Research Question

- Prodrug modification : Replace the methyl ester with a tert-butyl ester to reduce hydrolysis by esterases. Confirm stability via simulated gastric fluid (pH 2.0) and hepatic microsomal assays .

- Cytochrome P450 inhibition assays : Test interactions with CYP3A4/2D6 using human liver microsomes to identify metabolic hotspots .

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to the furan ring to enhance solubility while maintaining activity (target LogP <3) .

How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Advanced Research Question

- Molecular dynamics simulations : Model the compound’s interaction with plasma proteins (e.g., albumin) to predict half-life .

- ADMET prediction tools : Use SwissADME or ADMETlab to forecast bioavailability, BBB penetration, and toxicity risks .

- QSAR modeling : Corrogate substituent electronegativity with in vivo clearance rates using partial least squares regression .

What are the challenges in crystallizing this compound, and how can they be addressed?

Advanced Research Question

- Challenge : Low solubility in common solvents (e.g., ethanol, acetone) complicates crystal growth.

- Solution : Use mixed solvents (e.g., DCM/methanol 1:1) and slow evaporation at 4°C. For stubborn cases, employ vapor diffusion with hexane as an antisolvent .

- Validation : Compare experimental XRD data with predicted crystal packing using Mercury software to confirm polymorphism absence .

How to troubleshoot low yields in the final coupling reaction?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.